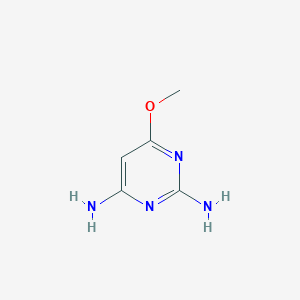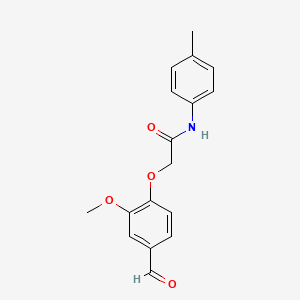
Ethyl-4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoat
Übersicht
Beschreibung
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Ethyl-4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoat: wurde auf seine potenziellen antibakteriellen Eigenschaften untersucht. Untersuchungen zeigen, dass Derivate dieser Verbindung gegen verschiedene Bakterienstämme wirksam sein können. Der Wirkmechanismus der Verbindung umfasst die Hemmung wichtiger bakterieller Enzyme wie Enoyl-ACP-Reduktase, die für die Fettsäuresynthese in Bakterien essentiell ist .
Antituberkulose-Eigenschaften
Neben seiner antibakteriellen Aktivität hat sich diese Verbindung als vielversprechend im Kampf gegen Tuberkulose erwiesen. Die Molekülstruktur ermöglicht es, das Dihydrofolat-Reduktase (DHFR)-Enzym zu hemmen, das ein Ziel für Antituberkulose-Medikamente ist. Diese Hemmung kann möglicherweise zu neuen Therapeutika gegen Tuberkulose führen .
Enzymhemmung
Die Fähigkeit der Verbindung, Schlüsselenzyme wie DHFR und Enoyl-ACP-Reduktase zu hemmen, macht sie zu einem Kandidaten für die Medikamentenentwicklung. Diese Enzyme sind an der Folat-Metabolisierung bzw. der Fettsäuresynthese beteiligt und damit Ziele für die Behandlung verschiedener Krankheiten .
Produktion von monoklonalen Antikörpern
Studien haben gezeigt, dass verwandte Verbindungen die Produktion von monoklonalen Antikörpern in Zellkulturen des Chinesischen Hamsters (CHO) steigern können. Diese Anwendung ist für die pharmazeutische Industrie von entscheidender Bedeutung, da monoklonale Antikörper in einer Vielzahl von therapeutischen Behandlungen eingesetzt werden .
Glykosylierungskontrolle
Es wurde beobachtet, dass die Verbindung die Glykosylierung von monoklonalen Antikörpern beeinflusst. Die Glykosylierung ist ein wichtiges Qualitätsmerkmal von therapeutischen Antikörpern, und ihre Kontrolle kann die Wirksamkeit und Sicherheit von Antikörper-basierten Medikamenten verbessern .
Molekulare Docking-Studien
Molekulare Docking-Studien wurden durchgeführt, um die Interaktion von This compound-Derivaten mit Ziel-Enzymen zu verstehen. Diese Studien helfen, die Bindungsaffinität und den Wirkmechanismus vorherzusagen, die für die Medikamentenentwicklung unerlässlich sind .
Biochemische Analyse
Biochemical Properties
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has demonstrated antibacterial and antitubercular properties, suggesting its potential as a therapeutic agent .
Cellular Effects
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are commonly used in monoclonal antibody production . The compound increases glucose uptake and intracellular adenosine triphosphate levels, thereby boosting cellular energy metabolism. Furthermore, it has been found to suppress cell growth and alter the glycosylation pattern of monoclonal antibodies, which is crucial for their therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its binding interactions with specific biomolecules. The compound forms hydrogen bonds with key residues in the active sites of enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions inhibit the enzyme’s catalytic activity, leading to a decrease in the production of essential metabolites. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to modulate gene expression by affecting transcription factors and signaling pathways involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been observed to change over time. The compound exhibits stability under normal storage conditions, with a melting point of 87-88°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been found to maintain its inhibitory effects on enzyme activity and cellular metabolism, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to a decrease in the synthesis of nucleotides and fatty acids . This inhibition affects metabolic flux and alters the levels of key metabolites, ultimately impacting cellular growth and proliferation .
Transport and Distribution
Within cells and tissues, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments and membranes .
Subcellular Localization
The subcellular localization of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . These interactions are essential for the compound’s inhibitory effects on enzyme activity and its modulation of cellular processes.
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJDBIRRVQTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351510 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5159-70-6 | |
| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)





![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)



![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)

